2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors
Formation of Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the imidazole intermediate.
Attachment of Pyrimidine Ring: The final step involves the coupling of the piperazine-imidazole intermediate with a pyrimidine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or amino groups .
Scientific Research Applications
2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to receptors and enzymes, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted pyrimidine ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness
2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-11-14-4-3-12(16-11)18-7-9-19(10-8-18)13-15-5-6-17(13)2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHNZHKKRQRRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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